molecular formula C23H21N5O5S2 B2808675 Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 847191-90-6

Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2808675
CAS No.: 847191-90-6
M. Wt: 511.57
InChI Key: ITLFPQIETOWFBC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O5S2 and its molecular weight is 511.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, showcasing methodologies that could be relevant for synthesizing and evaluating the biological activities of complex pyrimidine derivatives, including Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate (Gomha et al., 2018).

Antitumor Activities

  • Studies on the synthesis of various heterocyclic compounds have demonstrated potential antitumor activities. This suggests that derivatives of pyrimidine, similar to this compound, could be explored for their antitumor efficacy (Gomha, Muhammad, & Edrees, 2017).

Nucleophilic Substitution Reactions

  • The reactivity and potential for nucleophilic substitution reactions of N-2-Haloethyl derivatives of 5,5-substituted hydantoins provide a foundation for understanding the chemical reactivity of similar compounds, potentially including this compound (Kolyamshin et al., 2021).

Synthetic Methodologies

  • Research into the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines highlights innovative approaches to crafting complex heterocyclic compounds, which could inform methodologies for synthesizing compounds like this compound (Paronikyan et al., 2016).

Properties

IUPAC Name

ethyl 4-[[2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S2/c1-4-33-22(31)13-7-9-14(10-8-13)24-16(29)12-35-20-17-19(27(2)23(32)28(3)21(17)30)25-18(26-20)15-6-5-11-34-15/h5-11H,4,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLFPQIETOWFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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